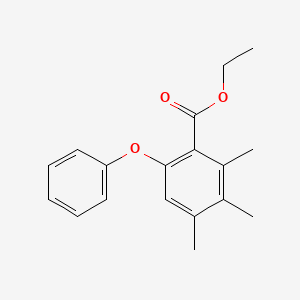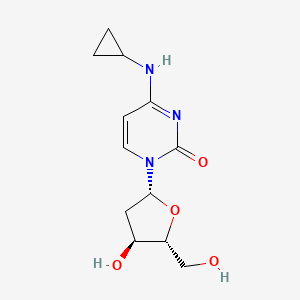
N-Cyclopropyl-2'-deoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-2’-deoxycytidine is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is a derivative of 2’-deoxycytidine, where the amino group at the 4-position of the cytidine ring is substituted with a cyclopropyl group. This modification imparts distinct chemical and biological characteristics to the molecule, making it a valuable subject of study in medicinal chemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2’-deoxycytidine typically involves the cyclopropylation of 2’-deoxycytidine. One common method includes the use of cyclopropylamine as a reagent, which reacts with 2’-deoxycytidine under specific conditions to form the desired product. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclopropylation process.
Industrial Production Methods
Industrial production of N-Cyclopropyl-2’-deoxycytidine may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and byproducts.
化学反应分析
Types of Reactions
N-Cyclopropyl-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cyclopropyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various alkylated or dealkylated products. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the cyclopropyl moiety.
科学研究应用
N-Cyclopropyl-2’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Employed in the study of DNA replication and repair processes, as it can be incorporated into DNA strands.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of N-Cyclopropyl-2’-deoxycytidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The cyclopropyl group can cause steric hindrance, leading to the disruption of normal base pairing and DNA synthesis. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The compound may also target specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects.
相似化合物的比较
N-Cyclopropyl-2’-deoxycytidine can be compared with other nucleoside analogs, such as:
2’-Deoxycytidine: The parent compound, which lacks the cyclopropyl group and has different chemical and biological properties.
5-Aza-2’-deoxycytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
2’-Deoxy-5-fluorocytidine: Another modified nucleoside with anticancer properties, used in chemotherapy.
The uniqueness of N-Cyclopropyl-2’-deoxycytidine lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and biological activity. This makes it a valuable compound for studying the structure-activity relationships of nucleoside analogs and for developing new therapeutic agents.
属性
CAS 编号 |
872979-92-5 |
|---|---|
分子式 |
C12H17N3O4 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
4-(cyclopropylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C12H17N3O4/c16-6-9-8(17)5-11(19-9)15-4-3-10(14-12(15)18)13-7-1-2-7/h3-4,7-9,11,16-17H,1-2,5-6H2,(H,13,14,18)/t8-,9+,11+/m0/s1 |
InChI 键 |
WQCQLAJHNBDUBY-IQJOONFLSA-N |
手性 SMILES |
C1CC1NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O |
规范 SMILES |
C1CC1NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


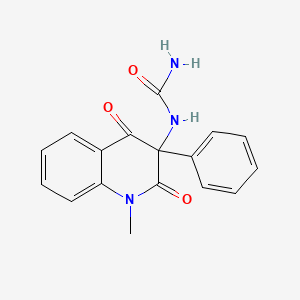
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)
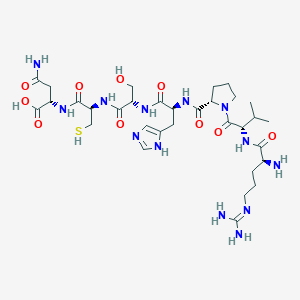
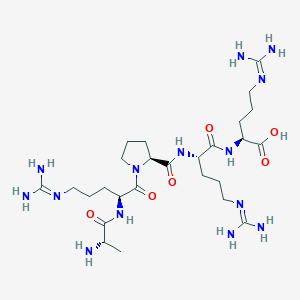
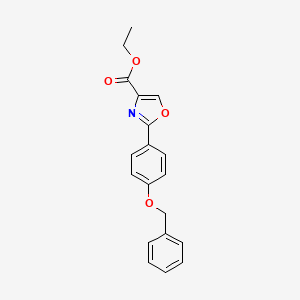

![2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione](/img/structure/B15169324.png)
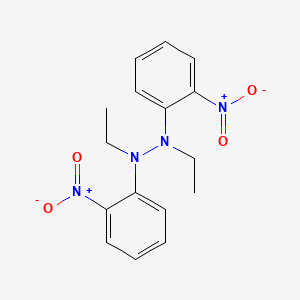
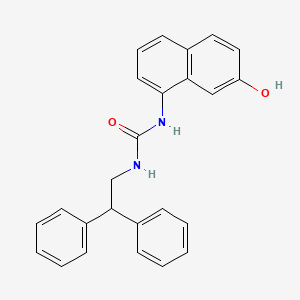
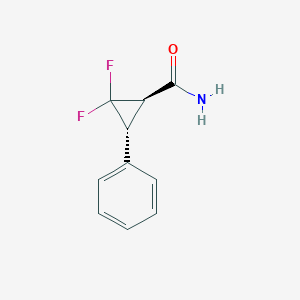
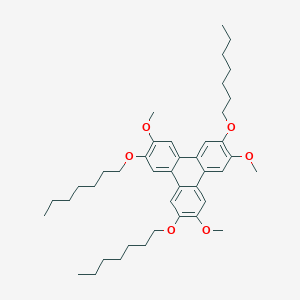
![2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B15169363.png)
